Specific Scientific Field: Cardiovascular Research
Summary of the Application: This compound is used as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel in canine left ventricular cardiomyocytes .
Methods of Application: Experiments were carried out in enzymatically isolated canine left ventricular cardiomyocytes. Ionic currents were recorded with an action potential (AP) voltage-clamp technique in whole-cell configuration at 37 °C .
Results or Outcomes: The study found that TRPM4 protein was expressed in the wall of all four chambers of the canine heart as well as in samples prepared from isolated left ventricular cells .
Specific Scientific Field: Green Chemistry
Methods of Application: The manufacture and uses of FPCs are discussed, including the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Specific Scientific Field: Pharmacology
Summary of the Application: This compound is introduced as a small molecule inhibitor of TMEM206 at low pH .
Methods of Application: The study questions the role of TMEM206 as a mechanistic key player in acid-induced cell death in cells derived from colorectal tissues and colorectal cancer cells .
Results or Outcomes: The study introduces 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) as a small molecule inhibitor of TMEM206 at low pH .
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride (CAS No. 4878-09-5) is an organic compound belonging to the class of acyl chlorides. Information on its origin and specific significance in scientific research is currently limited. However, compounds with similar structures are used as intermediates in organic synthesis [].
The key features of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride's structure include:
Due to the presence of the acyl chloride group, 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is likely to undergo reactions typical of this functional group. Some examples include:
C10H10Cl2O2 (aq) + H2O (l) -> C10H11ClO3 (aq) + HCl (aq)2-(2-Chlorophenoxy)-2-methylpropanoyl chloride + Water -> 2-(2-Chlorophenoxy)-2-methylpropanoic acid + Hydrochloric acid
Information on specific reactions involving 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is not currently available in the scientific literature.